![molecular formula C20H20N4O3S B2433903 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol CAS No. 887219-84-3](/img/structure/B2433903.png)
1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol
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Overview
Description
1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiazolo[3,2-b][1,2,4]triazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often involves the hydroxylation of the piperidine ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the furan ring into a tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol stands out due to its combination of a furan ring, a piperidine ring, and a thiazolo[3,2-b][1,2,4]triazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-hydroxypiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-14-8-10-23(11-9-14)16(13-5-2-1-3-6-13)17-19(26)24-20(28-17)21-18(22-24)15-7-4-12-27-15/h1-7,12,14,16,25-26H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLPRJCCCZAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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